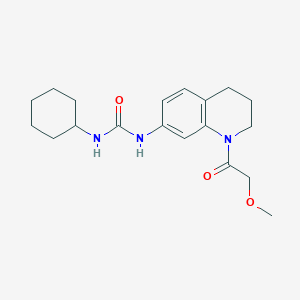

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide" is part of a broader class of chemicals known for their intriguing molecular architecture and properties. These compounds often feature in research due to their potential applications in various fields, including materials science and pharmacology. However, this summary will strictly adhere to the chemical synthesis, structural analysis, and property evaluation, excluding applications, drug use, dosages, and side effects.

Synthesis Analysis

Synthetic approaches to benzothiazole derivatives, similar to the compound , generally involve condensation reactions, where key functionalities are introduced to construct the benzothiazole core. For example, the synthesis of related compounds often includes steps like the benzoylation of amino groups and subsequent reactions with appropriate chlorides or nitro compounds to introduce the nitrobenzamide moiety (Prabukanthan et al., 2020).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by X-ray crystallography, revealing intricate details like crystal systems, space groups, and molecular conformations. These studies help in understanding the arrangement of atoms within the molecule and the nature of its 3D structure, which is crucial for predicting reactivity and interactions (Prabukanthan et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can include nucleophilic substitutions, where the nitro group plays a significant role in determining the molecule's reactivity. These reactions are pivotal in further modifying the compound, leading to a variety of derivatives with distinct properties (Gerasyuto et al., 2001).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Drug Development

Benzothiazole derivatives have demonstrated extensive pharmaceutical applications, showcasing broad-spectrum antimicrobial, analgesic, anti-inflammatory, antidiabetic, and potential antitumor activities. Some benzothiazole compounds are in clinical use for treating various diseases, highlighting the scaffold's versatility in drug discovery, particularly for cancer treatment due to the 2-arylbenzothiazole moiety's significance. This underlines the growing importance of benzothiazole in medicinal chemistry for developing new therapies (Kamal, Hussaini, & Malik, 2015).

Structural Modifications and Chemotherapeutic Applications

Recent advancements emphasize structural modifications of benzothiazole scaffolds and their conjugates to develop new antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have propelled their use in designing potential chemotherapeutics, underlining the necessity for further research to fully understand their toxicity and clinical applications in cancer therapy (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have been identified as significant classes of compounds with therapeutic capabilities, including antitumor, anticancer, antioxidant, and notably, antimicrobial and antiviral activities. These findings suggest benzothiazole derivatives as potential candidates for developing new antimicrobial or antiviral agents, especially in the context of rising drug-resistant pathogens and global health concerns like the COVID-19 pandemic (Elamin, Abd Elaziz, & Abdallah, 2020).

Comprehensive Reviews on Medicinal Chemistry

Benzothiazole and its derivatives have shown varied biological activities, positioning them as crucial moieties in medicinal chemistry. Their derivatives have displayed enhanced activities with less toxic effects, making benzothiazole a vital scaffold for future drug design and development. This emphasizes the importance of continued research into benzothiazole-based compounds to discover new therapeutic agents across a wide range of pharmacological activities (Bhat & Belagali, 2020).

Eigenschaften

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-9-7-8-10(2)14-13(9)17-16(23-14)18-15(20)11-5-3-4-6-12(11)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDILGMMLSJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)

![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)

![6-Methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2497766.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)

![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)